(3-Phthalimidopropyl)trichlorosilane
Description
(3-Phthalimidopropyl)trichlorosilane is a silane coupling agent characterized by a trichlorosilane group (-SiCl₃) attached to a propyl chain terminating in a phthalimide moiety. The phthalimide group (C₆H₄(CO)₂N-) confers unique chemical reactivity, enabling applications in surface modification, polymer synthesis, and biomaterial functionalization. The trichlorosilane group hydrolyzes in the presence of moisture, forming silanol (-SiOH) bonds that adhere to substrates like glass, metals, or polymers, while the phthalimide group provides sites for further chemical derivatization (e.g., nucleophilic substitutions or crosslinking reactions) .
This compound is particularly valuable in creating functionalized surfaces for sensors, chromatography, or composite materials, where the phthalimide’s aromatic structure enhances thermal stability and UV resistance compared to simpler alkylsilanes.
Properties
CAS No. |
62641-06-9 |
|---|---|
Molecular Formula |
C11H10Cl3NO2Si |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-(3-trichlorosilylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10Cl3NO2Si/c12-18(13,14)7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 |
InChI Key |
JPPVZXBHRRERQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[Si](Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[Si](Cl)(Cl)Cl |
Other CAS No. |
62641-06-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and applications of (3-Phthalimidopropyl)trichlorosilane and analogous organosilanes:
Reactivity and Application-Specific Performance
Hydrolysis and Crosslinking
- Trichlorosilanes (e.g., this compound) hydrolyze rapidly to form three silanol bonds, enabling strong substrate adhesion. In contrast, dichlorosilanes (e.g., Trifluoropropylmethyldichlorosilane) form fewer crosslinks, reducing surface durability but allowing controlled functionalization .
Thermal and Chemical Stability
- Aromatic phthalimide derivatives exhibit superior thermal stability (decomposition >250°C) compared to aliphatic analogs like (3-Cyanopropyl)methyldichlorosilane (~200°C) .
- Trifluoropropyl groups enhance chemical resistance to acids and solvents, whereas acrylate -functionalized silanes are prone to UV-induced polymerization .
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